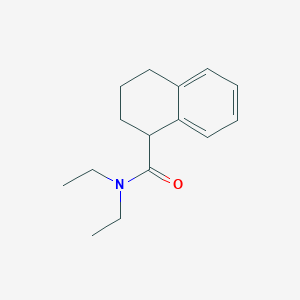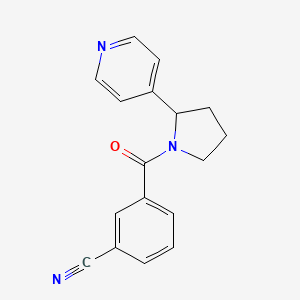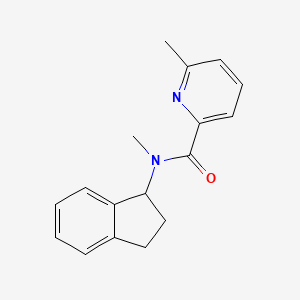
N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
説明
N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Nitric Oxide Production in Macrophages : Novel tetrahydronaphthalene derivatives, including ones structurally similar to N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, were shown to decrease nitrite levels in lipopolysaccharide-activated macrophage cells, indicating potential anti-inflammatory applications (Gurkan et al., 2011).
Anticoagulant Effects : N-substituted phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides exhibited anticoagulant effects in human plasma. This suggests potential therapeutic use in preventing blood clotting disorders (Nguyen & Ma, 2017).
Cardiovascular Applications : Certain N-substituted amino tetrahydronaphthalene derivatives were synthesized with a focus on their vasodilating and β-blocking activities, which are crucial in the treatment of cardiovascular diseases (Miyake et al., 1983).
Fluorescence Probes : N,N-Diethylaminoethyl derivatives of perylene-3,4-dicarboximide, related to tetrahydronaphthalene-1-carboxamide, have been used as fluorescence probes. These compounds showed dramatic changes in fluorescent properties with temperature and solvent polarity, suggesting applications in chemical sensing and imaging (Huang & Tam-Chang, 2010).
Selective Receptor Antagonism : Aminomethyl tetrahydronaphthalene biphenyl carboxamide derivatives were identified as MCH-R1 antagonists with selectivity over hERG, indicating potential use in therapeutic applications targeting specific receptors (Meyers et al., 2007).
Synthesis of Melatonin Receptor Ligands : Tetrahydronaphthalenic analogues of melatonin, including compounds with a tetrahydronaphthalene-1-carboxamide structure, have been synthesized and evaluated as melatonin receptor ligands. This research could lead to new treatments for sleep disorders and circadian rhythm disturbances (Yous et al., 2003).
Antineoplastic and Antimonoamineoxidase Properties : Derivatives of dihydronaphthalene, structurally related to tetrahydronaphthalene-1-carboxamide, were studied for their antineoplastic and antimonoamineoxidase properties, indicating potential applications in cancer treatment and mood disorder management (Markosyan et al., 2010).
特性
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10,14H,3-4,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXDIWHVPMEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)



![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
